molecular formula C8H12ClN3O B13059404 4-chloro-1-(oxan-3-yl)-1H-pyrazol-3-amine

4-chloro-1-(oxan-3-yl)-1H-pyrazol-3-amine

Cat. No.: B13059404
M. Wt: 201.65 g/mol
InChI Key: CNZNYNAQDKNDCX-UHFFFAOYSA-N
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Description

4-chloro-1-(oxan-3-yl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a chlorine atom at the 4th position and an oxan-3-yl group at the 1st position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(oxan-3-yl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the chlorine atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the oxan-3-yl group: This step involves the reaction of the pyrazole intermediate with an appropriate oxan-3-yl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(oxan-3-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-chloro-1-(oxan-3-yl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-1-(oxan-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-(oxan-3-yl)-1H-pyrazole
  • 4-chloro-1-(oxan-3-yl)-1H-pyrazol-5-amine
  • 4-chloro-1-(oxan-3-yl)-1H-pyrazol-3-ol

Uniqueness

4-chloro-1-(oxan-3-yl)-1H-pyrazol-3-amine is unique due to the specific positioning of the chlorine atom and the oxan-3-yl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

4-chloro-1-(oxan-3-yl)pyrazol-3-amine

InChI

InChI=1S/C8H12ClN3O/c9-7-4-12(11-8(7)10)6-2-1-3-13-5-6/h4,6H,1-3,5H2,(H2,10,11)

InChI Key

CNZNYNAQDKNDCX-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)N2C=C(C(=N2)N)Cl

Origin of Product

United States

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